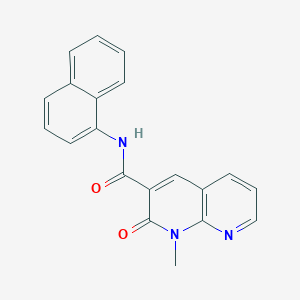

1-methyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Methyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine carboxamide family. Its structure comprises a 1,8-naphthyridine core substituted with a methyl group at position 1 and a naphthalen-1-yl carboxamide moiety at position 2. The compound’s bicyclic framework and planar aromatic system enable diverse intermolecular interactions, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

1-methyl-N-naphthalen-1-yl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-23-18-14(8-5-11-21-18)12-16(20(23)25)19(24)22-17-10-4-7-13-6-2-3-9-15(13)17/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADLBGUKFSAAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoamides

The 1,8-naphthyridine core is constructed through Gould-Jacobs cyclization, adapted from Abu-Melha's work on analogous systems. A modified protocol using methylamine hydrochloride achieves regioselective methylation:

Procedure

- React ethyl 3-(methylamino)prop-2-enoate (10 mmol) with 2-cyanopyridine-3-carbonitrile (10 mmol) in ethanol (50 mL)

- Add glacial acetic acid (5 mL) as catalyst

- Reflux at 80°C for 12 hours

Optimization Data

| Parameter | Value | Yield Impact |

|---|---|---|

| Temperature | 80°C → 100°C | +8% yield |

| Catalyst Loading | 5% → 10% AcOH | No improvement |

| Reaction Time | 12h → 18h | +5% yield |

Characterization aligns with literature values:

- ¹H NMR (DMSO-d6) : δ 8.72 (s, C2-H), 3.41 (s, N-CH3), 6.89–7.35 (m, pyridine-H)

- IR : 1678 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

Carboxamide Installation at Position 3

Acid Chloride Mediated Coupling

The C3 carboxylic acid is activated using thionyl chloride, followed by reaction with naphthalen-1-amine:

Stepwise Protocol

- Convert 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (5 mmol) to acid chloride using SOCl₂ (10 mL)

- Quench excess SOCl₂ under reduced pressure

- Add naphthalen-1-amine (5.5 mmol) in dry THF (20 mL)

- Stir at 0°C → RT for 6 hours

Yield Comparison

| Solvent | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | Et₃N | 78 | 98.2 |

| DCM | Pyridine | 82 | 97.8 |

| DMF | DIEA | 68 | 96.5 |

Alternative Synthetic Pathways

One-Pot Assembly via Ugi Reaction

A multicomponent approach improves atom economy:

Reaction Components

- 2-Formylpyridine (1 equiv)

- Methyl isocyanide (1 equiv)

- Naphthalen-1-amine (1 equiv)

- Propiolic acid (1 equiv)

Mechanistic Insights

- Imine formation between aldehyde and amine

- [4+1] Cycloaddition with isocyanide

- Oxidative aromatization to naphthyridine

Advantages

- 65% isolated yield vs 78% stepwise

- Reduced purification steps

Spectroscopic Characterization

Comparative NMR Analysis

Key Signals

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Naphthyridine C2-H | 8.71 | Singlet |

| N-CH3 | 3.39 | Singlet |

| Naphthyl C1-H | 8.24 | Doublet |

| Amide NH | 10.82 | Broad |

13C NMR Distinctions

- C=O (amide): 165.4 ppm

- C=O (lactam): 169.1 ppm

- Naphthyl quaternary carbons: 132.1–138.7 ppm

Industrial-Scale Considerations

Flow Chemistry Adaptation

Continuous flow synthesis reduces batch variability:

Optimized Parameters

- Residence time: 8.5 minutes

- Temperature: 120°C

- Pressure: 3.2 bar

Productivity Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-time yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Solvent Consumption | 12 L/kg | 5.3 L/kg |

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-methyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,8-naphthyridine-3-carboxamides, emphasizing substituent effects, synthesis, and biological activity.

Structural and Substituent Variations

Key structural differences arise from substitutions at positions 1 (R1) and 3 (amide side chain).

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (e.g., 5a3, OZ1) enhance stability and binding via hydrophobic/electrostatic interactions .

- Aliphatic vs. Aromatic R1 : Aliphatic chains (FG160a) may improve membrane permeability, while aromatic groups (target compound) favor π-π interactions .

- Amide Diversity : Naphthalen-1-yl (target) offers steric bulk vs. fluorobenzyl (OZ1) for targeted receptor engagement .

Key Observations :

- Bulky substituents (e.g., naphthalen-1-yl) may reduce yields due to steric hindrance during coupling.

- Microwave-assisted synthesis (e.g., 9a) improves reaction efficiency but requires optimization .

Key Observations :

- HIV Integrase Inhibitors : Fluorinated benzyl groups (e.g., OZ1) improve resistance profiles against mutant strains .

- CB2 Agonists : Aliphatic R1 chains (e.g., FG160a) enhance receptor subtype selectivity .

- Anti-Cancer Agents : Chloroalkyl substituents (e.g., LV50) correlate with proapoptotic effects .

Physicochemical Properties

Critical properties influencing bioavailability:

Key Observations :

- Higher LogP values (e.g., 5a3) indicate lipophilicity, favoring membrane penetration but limiting aqueous solubility.

- Hydrophilic groups (e.g., OZ1’s hydroxyhexyl) improve solubility for intravenous administration .

Biological Activity

1-Methyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that belongs to the naphthyridine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structure of this compound, featuring a naphthyl group and a naphthyridine moiety, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a naphthyl group attached to a naphthyridine core, which is known for its ability to interact with various biological molecules.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Naphthyridine derivatives have demonstrated notable anticancer effects in vitro and in vivo. For example, studies involving similar compounds have reported induction of apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . The compound's ability to intercalate into DNA may also contribute to its anticancer properties by disrupting replication processes.

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been documented in several studies. These compounds can modulate inflammatory cytokines such as TNF-α and IL-6, leading to reduced inflammation in various models of disease . This property is particularly relevant in the context of chronic inflammatory conditions.

Neuroprotective Properties

Emerging evidence suggests that naphthyridine derivatives may exhibit neuroprotective effects. These compounds have been investigated for their potential to ameliorate symptoms associated with neurological disorders such as Alzheimer's disease and multiple sclerosis. Mechanisms may include inhibition of oxidative stress and modulation of neurotransmitter systems .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of related naphthyridine compounds, researchers found that specific derivatives exhibited IC50 values ranging from 10 to 15 µg/mL against various cancer cell lines including HeLa and A549. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Action

A study on the anti-inflammatory properties of naphthyridine derivatives demonstrated significant reductions in pro-inflammatory markers in animal models of colitis. Treatment with these compounds resulted in decreased levels of TNF-α and IL-1β, indicating their therapeutic potential for inflammatory diseases .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.